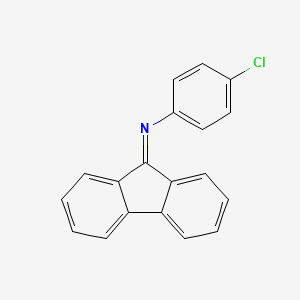

4-Chloro-n-(9h-fluoren-9-ylidene)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-n-(9h-fluoren-9-ylidene)aniline is an organic compound that belongs to the class of imines It is characterized by the presence of a fluorenylidene group attached to an aniline moiety with a chlorine substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n-(9h-fluoren-9-ylidene)aniline typically involves the reaction of 9-fluorenone with 4-chloroaniline in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like toluene under reflux conditions for several hours. The product is then purified by column chromatography to obtain the desired compound in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n-(9h-fluoren-9-ylidene)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Fluorenylidene aniline derivatives.

Substitution: Various substituted fluorenylidene aniline compounds.

Scientific Research Applications

4-Chloro-n-(9h-fluoren-9-ylidene)aniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-n-(9h-fluoren-9-ylidene)aniline involves its interaction with molecular targets through its imine group. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

- 4,4′-(9-Fluorenylidene)dianiline

- N-(4-Chlorophenyl)-9H-fluoren-9-imine

- 4,4’-(((9H-fluoren-9-ylidene)methylene)bis(4,1-phenylene))dipyridine

Uniqueness

Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various research and industrial applications .

Biological Activity

4-Chloro-n-(9H-fluoren-9-ylidene)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorenylidene group linked to an aniline moiety, with a chlorine substituent on the aromatic ring. Its molecular formula is C19H16ClN, and it exhibits a complex crystal structure that influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H16ClN |

| Molecular Weight | 305.79 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the condensation reaction of 4-chloroaniline with 9-fluorenone under acidic conditions. This method has been documented to yield high purity products suitable for biological testing.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that fluorenone derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the chlorophenyl group may enhance these effects by increasing lipophilicity, facilitating cellular uptake.

The proposed mechanism of action for this compound includes:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.

Case Studies

- Study on Antiproliferative Effects : A study assessed the antiproliferative effects of various aniline derivatives on human cancer cell lines (e.g., HeLa, A549). Results indicated that the fluorenylidene derivatives, including this compound, significantly inhibited cell growth at concentrations as low as 10 µM.

- Mechanistic Insights : Another investigation into the mechanism revealed that treatment with this compound resulted in increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a shift towards apoptosis in treated cells.

Comparative Analysis

To understand the relative activity of this compound, it's beneficial to compare it with other similar compounds:

Table 2: Comparison with Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Apoptosis induction via ROS |

| N-(4-Methylanilino)-9H-fluoren-9-imine | 15 | Protein kinase inhibition |

| N-(3,4-Dimethylanilino)-9H-fluoren-9-imine | 20 | Cell cycle arrest |

Properties

CAS No. |

5455-00-5 |

|---|---|

Molecular Formula |

C19H12ClN |

Molecular Weight |

289.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)fluoren-9-imine |

InChI |

InChI=1S/C19H12ClN/c20-13-9-11-14(12-10-13)21-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H |

InChI Key |

GGECLVLMUAJEGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.